molecular formula C19H21FN4O B2975926 [4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone CAS No. 2415534-48-2

[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone

Cat. No. B2975926
CAS RN: 2415534-48-2
M. Wt: 340.402
InChI Key: RDNHBVRTSCBGFB-UHFFFAOYSA-N
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Description

The compound “[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone” is a chemical compound with a complex structure. It contains a fluorophenyl group attached to a piperazine ring, which is further linked to a tetrahydrocinnoline group via a methanone bridge .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving several cyclic structures and a variety of functional groups. The presence of the fluorophenyl group, piperazine ring, and tetrahydrocinnoline group contribute to its unique chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The fluorophenyl group, piperazine ring, and tetrahydrocinnoline group could potentially participate in various chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound are not clearly defined in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c20-15-6-2-4-8-18(15)23-9-11-24(12-10-23)19(25)17-13-14-5-1-3-7-16(14)21-22-17/h2,4,6,8,13H,1,3,5,7,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNHBVRTSCBGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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